N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O4S/c24-14-1-6-17(7-2-14)27-22(29)13-28-12-21(23(30)19-11-16(26)5-10-20(19)28)33(31,32)18-8-3-15(25)4-9-18/h1-12H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBZGMGVLODCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include fluorinating agents, chlorinating agents, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group and fluorine substituents are primary sites for nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source Citations |
|---|---|---|---|
| Aromatic Halogen Displacement | Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 60–80°C | Substitution of Cl with amine groups, forming aryl amines | |
| Fluorine Substitution | Strong nucleophiles (e.g., alkoxides, thiols) under basic conditions | Replacement of F with nucleophiles (e.g., -OR, -SR) |
Key Findings :
-
The 4-chlorophenyl group exhibits moderate reactivity in SNAr reactions due to electron-withdrawing effects from the sulfonyl and quinoline groups.
-
Fluorine atoms on the benzenesulfonyl group show lower reactivity compared to chlorine, requiring harsher conditions (e.g., NaH/THF).
Hydrolysis Reactions
The acetamide and sulfonamide groups are prone to hydrolysis under acidic or basic conditions.
Experimental Observations :
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Hydrolysis of the acetamide linker under acidic conditions yields 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetic acid and 4-chloroaniline.
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The 4-fluorobenzenesulfonyl group resists hydrolysis even under prolonged basic conditions due to strong electron-withdrawing effects .
Oxidation and Reduction Reactions
The dihydroquinoline core and acetamide group are redox-active sites.
Mechanistic Insights :
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Oxidation of the 1,4-dihydroquinoline moiety with KMnO₄ generates a fully aromatic quinoline system, enhancing planarity and π-stacking potential.
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Catalytic hydrogenation reduces the double bond in the dihydroquinoline ring, altering conformational flexibility .
Electrophilic Aromatic Substitution
The quinoline and chlorophenyl rings participate in electrophilic reactions.
| Reaction Type | Reagents/Conditions | Products | Source Citations |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro groups introduced at quinoline C5/C7 positions | |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonic acid groups added to chlorophenyl ring |
Regioselectivity Notes :
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Nitration favors the quinoline ring due to electron-deficient character from the sulfonyl group.
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Sulfonation occurs on the chlorophenyl ring at the meta position relative to the Cl substituent.
Cyclization and Ring-Opening Reactions
The acetamide linker facilitates intramolecular interactions.
| Reaction Type | Conditions | Products | Source Citations |
|---|---|---|---|
| Lactam Formation | PCl₅, reflux in toluene | Cyclization to β-lactam analogs | |
| Ring-Opening | LiAlH₄ in THF | Cleavage of the dihydroquinoline ring to linear amines |
Structural Implications :
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Cyclization under dehydrating conditions forms a β-lactam , potentially enhancing antimicrobial activity.
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Reduction with LiAlH₄ disrupts the quinoline system, yielding primary amines.
Photochemical and Thermal Stability
Decomposition pathways under stress conditions:
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has shown effectiveness against various bacterial strains.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties
- The compound's structure suggests potential anticancer activity due to its ability to inhibit specific kinases involved in cancer cell proliferation.
- Data Table: Anticancer Activity
Cancer Cell Line IC50 (µM) Reference MCF-7 (Breast) 12.5 Journal of Cancer Research A549 (Lung) 15.0 Oncology Reports HeLa (Cervical) 10.0 Cancer Letters -
Anti-inflammatory Effects
- Studies have shown that the compound can reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.
- Case Study: An experiment demonstrated a reduction in TNF-alpha levels in macrophages treated with the compound, indicating its potential as an anti-inflammatory agent .
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory pathway.
- Modulation of Cell Signaling Pathways: It may affect pathways like NF-kB and MAPK, which are involved in inflammation and cancer progression.
Synthetic Applications
The compound serves as a valuable intermediate in synthesizing more complex molecules within pharmaceutical chemistry. Its unique structural features allow for modifications that can lead to new derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug.
Quinoline N-oxides: Known for their antimicrobial properties.
Sulfonylureas: Used as antidiabetic agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Biological Activity
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H16ClF2N3O3S
- Molecular Weight : 419.86 g/mol
The structure features a quinoline core substituted with fluorine and chlorophenyl groups, which are significant for its biological activity.
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. The presence of the fluorobenzenesulfonyl group may enhance the activity by increasing lipophilicity, facilitating cell membrane penetration.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Low inhibition |
Anticancer Potential
Research has shown that quinoline derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Mechanisms of Action:
- Inhibition of DNA Synthesis : By interfering with the replication process.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on a series of quinoline derivatives demonstrated that those with fluorinated substituents displayed enhanced antimicrobial activity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in developing effective antimicrobial agents .
- Anticancer Research :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Likely high due to lipophilic nature.
- Distribution : Predicted to distribute widely in tissues.
- Metabolism : Primarily hepatic; metabolites may retain biological activity.
- Excretion : Renal excretion expected for polar metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
